REACTION_CXSMILES
|
[Na].[NH2:2][C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([O:11][CH2:12]C)=[O:10])[CH:4]=1>CO>[NH2:2][C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([O:11][CH3:12])=[O:10])[CH:4]=1 |^1:0|
|
Name
|
|
Quantity
|
48 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
2 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NN1C)C(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed over night
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting residue are added a small amount of water and sodium chloride
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted 6 times with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
chromatographed on a column of silica gel
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.37 g | |
YIELD: PERCENTYIELD | 74.1% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |